(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime
CAS No.:
Cat. No.: VC16407702
Molecular Formula: C7H8F3N3O
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3N3O |
|---|---|
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | (NE)-N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3/b12-4+ |
| Standard InChI Key | AMIUJCSIBFVVOE-UUILKARUSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=NN(C(=C1)C(F)(F)F)C |
| Canonical SMILES | CC(=NO)C1=NN(C(=C1)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, (NE)-N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine, reflects its pyrazole backbone substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and an ethanone oxime moiety at position 3. Its molecular formula, C₇H₈F₃N₃O, corresponds to a molar mass of 207.15 g/mol . Key identifiers include the Canonical SMILES CC(=NO)C1=NN(C(=C1)C(F)(F)F)C and the InChIKey AMIUJCSIBFVVOE-UUILKARUSA-N.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈F₃N₃O | |
| Molar Mass | 207.15 g/mol | |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 290.2 ± 40.0 °C (Predicted) | |
| pKa | 10.80 ± 0.70 (Predicted) |
Structural Analysis and Conformational Insights
While no direct crystallographic data exists for this compound, analogous pyrazole derivatives exhibit planar pyrazole rings with minor deviations. For example, a related ferrocenyl-pyrazole structure revealed a pyrazole ring rotated 8.9° relative to its cyclopentadienyl ligand, suggesting potential conformational flexibility in similar systems . The trifluoromethyl group’s electron-withdrawing effects likely enhance the pyrazole’s electrophilic character, while the oxime group (-NOH) introduces nucleophilic reactivity .
Synthesis and Regiochemical Control
Key Synthetic Pathways
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole intermediates, critical precursors to this oxime, begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Cyclocondensation with methylhydrazine yields regioisomeric pyrazoles, which are separated via fractional distillation under optimized pressure conditions . Subsequent oxidation and oximation steps introduce the ethanone oxime group.
Table 2: Representative Synthetic Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine, EtOH, reflux | 85–90% |
| 2 | Regioisomer Separation | Vacuum distillation | >95% |
| 3 | Oxidation to Ethanone | PCC, CH₂Cl₂ | 78% |
| 4 | Oxime Formation | NH₂OH·HCl, NaOAc, EtOH | 82% |
Mechanistic Considerations
The regioselectivity of pyrazole formation is governed by the electronic effects of the trifluoromethyl group, which directs cyclization to favor the 5-substituted isomer . Oxime formation proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by tautomerization to the (E)-isomer.
Physicochemical Properties and Reactivity
Thermal and Solubility Characteristics
Predicted thermal stability is evidenced by a high boiling point (290.2°C), suggesting suitability for high-temperature applications . The compound’s moderate polarity, inferred from a pKa of 10.80, indicates solubility in polar aprotic solvents like DMSO or THF .
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